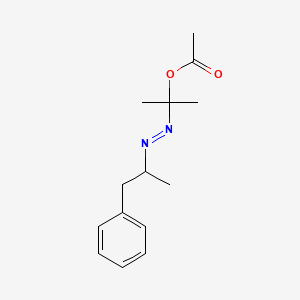
2-(1-Phenylpropan-2-yldiazenyl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylpropan-2-yldiazenyl)propan-2-yl acetate is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a diazenyl group attached to a phenyl ring and a propan-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylpropan-2-yldiazenyl)propan-2-yl acetate typically involves the diazotization of 1-phenylpropan-2-ol followed by the reaction with propan-2-yl acetate. The diazotization reaction is usually carried out using nitrous acid (HNO2) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures to form the diazonium salt. The resulting diazonium salt is then reacted with propan-2-yl acetate to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of automated systems for the addition of reagents and the control of reaction parameters can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylpropan-2-yldiazenyl)propan-2-yl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylacetone or other oxidized derivatives.
Reduction: Reduction reactions can produce 1-phenylpropan-2-ol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenylpropanes or acetates.
Scientific Research Applications
2-(1-Phenylpropan-2-yldiazenyl)propan-2-yl acetate has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Phenylpropan-2-yldiazenyl)propan-2-yl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The diazenyl group in the compound can act as a functional group that participates in various biochemical reactions, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylacetone
1-Phenylpropan-2-ol
Other phenylpropanes
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
6943-56-2 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(1-phenylpropan-2-yldiazenyl)propan-2-yl acetate |
InChI |
InChI=1S/C14H20N2O2/c1-11(10-13-8-6-5-7-9-13)15-16-14(3,4)18-12(2)17/h5-9,11H,10H2,1-4H3 |
InChI Key |
HRQZDDYGSWZPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=NC(C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















